molecular formula C12H15ClF3NO B1441764 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride CAS No. 1219982-06-5

3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride

Cat. No.: B1441764
CAS No.: 1219982-06-5
M. Wt: 281.7 g/mol
InChI Key: GGSYXPSSXZFKPK-UHFFFAOYSA-N
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Description

3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H14ClF3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 3-(trifluoromethyl)phenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Nucleophilic Substitution: The phenoxy intermediate undergoes nucleophilic substitution with pyrrolidine to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine: The free base form of the compound.

    3-{[3-(Trifluoromethyl)phenoxy]methyl}piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    3-{[3-(Trifluoromethyl)phenoxy]methyl}morpholine: A compound with a morpholine ring.

Uniqueness

3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-2-1-3-11(6-10)17-8-9-4-5-16-7-9;/h1-3,6,9,16H,4-5,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSYXPSSXZFKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=CC=CC(=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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